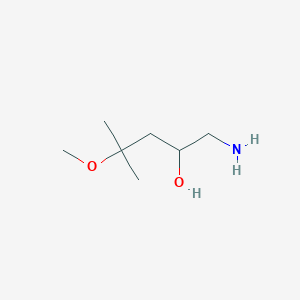![molecular formula C20H19ClF2N4O3S3 B2831213 (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1101187-54-5](/img/structure/B2831213.png)
(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule with a molecular formula of C22H25ClN4O3S3 and a molecular weight of 525.1. It contains several functional groups and rings, including a pyrrolidine ring, a piperazine ring, a thiophene ring, and a benzo[d]thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring several heterocyclic rings and functional groups. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds . The piperazine ring, a six-membered ring containing two nitrogen atoms, is also a common feature in many drugs . The thiophene and benzo[d]thiazole rings are sulfur-containing aromatic rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex molecular structure. For example, the presence of multiple heterocyclic rings and functional groups would likely impact its solubility, stability, and reactivity . The compound has a melting point of128-129 degrees Celsius .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Researchers Patel, Agravat, and Shaikh (2011) investigated the antimicrobial activities of various pyridine derivatives, including compounds similar to the one . They synthesized derivatives like 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and found them to exhibit variable and modest activity against bacteria and fungi. This research suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- In a similar study, Patel and Agravat (2009) synthesized pyridine derivatives with potential antibacterial activities. They created compounds like 2-[4-(substituted benzothiazol-2-yl)aminosulfonylanilino]pyridine-3-carboxylic acids, indicating a focus on developing new antibiotics (Patel & Agravat, 2009).
Molecular Interaction and Biochemical Analysis
- A study by Shim et al. (2002) delved into the molecular interactions of compounds structurally similar to the one of interest, particularly focusing on cannabinoid receptors. They analyzed the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its conformations, offering insights into receptor-ligand interactions. This research is significant for understanding the biochemical interactions of similar compounds (Shim et al., 2002).
Heterocyclic Syntheses
- Acheson and Wallis (1982) explored the synthesis of various heterocyclic compounds, including reactions involving thioureas, thioamides, and benzothiazoles. Their findings contribute to the broader understanding of synthesizing complex heterocyclic compounds, which is relevant to the chemical under discussion (Acheson & Wallis, 1982).
Orientations Futures
The future research directions for this compound could potentially involve further exploration of its synthesis, characterization, and potential biological activities. Given its complex structure and the presence of several functional groups and heterocyclic rings, it could serve as a valuable scaffold for the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF2N4O3S3/c21-16-3-4-17(32-16)33(29,30)27-5-1-2-14(27)19(28)25-6-8-26(9-7-25)20-24-18-13(23)10-12(22)11-15(18)31-20/h3-4,10-11,14H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUFRLRHNSRKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C4=NC5=C(C=C(C=C5S4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF2N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-cyanobut-2-enamide](/img/structure/B2831135.png)
![6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831137.png)

![1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2831141.png)

![N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2831144.png)

![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2831146.png)

![1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2831149.png)
![4-cyano-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2831150.png)
![4-tert-butyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2831152.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2831153.png)
